Deprenyl hydrochloride

Description

Historical Context of Initial Research and Discovery

The story of Deprenyl (B1670267) hydrochloride begins in the early 1960s in Hungary. The racemic mixture, known as Deprenyl (E-250), was first synthesized in 1961 by Zoltan Ecseri at the Chinoin Pharmaceutical Company. wikipedia.orgnih.gov This work was part of a broader research effort to create new "psychic energizers," inspired by the mood-elevating effects of the first-generation monoamine oxidase inhibitors (MAOIs) like iproniazid. nih.govwikipedia.org

The pharmacological investigation of these new compounds was spearheaded by József Knoll and his team at the Department of Pharmacology at Semmelweis University in Budapest. nih.govwikipedia.orginhn.orgsemmelweis.hu In their studies, they separated the racemic Deprenyl into its two isomers (enantiomers). Subsequent work published in 1967 revealed that the levorotatory isomer, l-deprenyl (later named selegiline), was a more potent MAO inhibitor and had fewer of the amphetamine-like psychostimulant effects associated with the racemic form and its dextrorotatory counterpart. wikipedia.orgwikipedia.orgpoison.org As a result, further research focused on l-deprenyl. wikipedia.org

A pivotal discovery by Knoll's team, published in 1968, was that l-deprenyl did not induce the "cheese effect"—a dangerous hypertensive crisis that occurs when individuals taking non-selective MAOIs consume foods rich in tyramine. inhn.orginhn.org This crucial finding distinguished it from all other MAOIs of the era and hinted at a unique mechanism of action. nih.govinhn.org The first publications in the scientific literature on the compound appeared in 1964 and 1965, with the first clinical trial results for depression being published in 1971. wikipedia.orginhn.org This unique safety profile was later explained by the discovery that monoamine oxidase exists in two forms, MAO-A and MAO-B, and that l-deprenyl is a selective inhibitor of the MAO-B isoform at therapeutic doses. wikipedia.orgebi.ac.uknih.gov

Table 1: Key Historical Milestones in Early Deprenyl Research

| Year | Discovery | Key Researcher/Institution | Significance | Citations |

|---|---|---|---|---|

| 1961-1962 | Synthesis of racemic Deprenyl (E-250) and patent filing. | Zoltan Ecseri, Chinoin Pharmaceutical Company | The chemical birth of the compound. | wikipedia.orgnih.govwikipedia.org |

| 1964-1965 | First publication in scientific literature. | József Knoll, Semmelweis University | Introduction of the compound to the scientific community. | wikipedia.orginhn.org |

| 1967 | Identification of l-deprenyl as the more potent and less stimulating enantiomer. | Kálmán Magyar, József Knoll | Focused future research on the specific l-deprenyl isomer (selegiline). | nih.govwikipedia.orgpoison.org |

| 1967-1968 | Discovery that Deprenyl does not cause the tyramine-induced "cheese effect". | József Knoll, Ervin Varga | Established a key safety advantage over existing non-selective MAOIs. | nih.govinhn.orginhn.org |

| 1971 | First clinical trial in depression published. | L. Tringer et al. | Showcased its potential as an antidepressant. | inhn.orginhn.org |

| 1971-1972 | Identification as a selective MAO-B inhibitor. | József Knoll, Kálmán Magyar | Provided the mechanistic explanation for its unique pharmacological profile. | nih.govwikipedia.orgpoison.org |

Evolution of Research Perspectives on Deprenyl Hydrochloride

The scientific understanding of this compound's mechanism of action has evolved considerably since its discovery. Initially viewed through a single lens, its characterization has become progressively more complex, revealing multiple, potentially independent, pharmacological properties.

The first perspective was that of an antidepressant . This was the intended indication driving its initial synthesis and clinical study. nih.govinhn.org However, the discovery of its selective MAO-B inhibition catalyzed a paradigm shift. Since MAO-B is the primary enzyme for metabolizing dopamine (B1211576) in the human brain, researchers, including Peter Riederer and Moussa Youdim, proposed its use in Parkinson's disease, a condition characterized by dopamine deficiency. nih.gov Clinical studies by Walther Birkmayer and colleagues, first published in 1975, confirmed that combining this compound with levodopa (B1675098) improved outcomes in parkinsonian patients. nih.govinhn.org

This led to the second major perspective: this compound as a symptomatic anti-Parkinson's agent , primarily acting by inhibiting dopamine breakdown. nih.govnih.gov However, further research suggested its benefits might extend beyond simple MAO-B inhibition. In 1978, Knoll published the first evidence of a neuroprotective effect , showing that the compound could protect dopaminergic neurons from the neurotoxin 6-hydroxydopamine (6-OHDA). inhn.orginhn.org Subsequent studies demonstrated its ability to shield neurons from a variety of toxins, including MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). inhn.orginhn.orgnih.gov

Intriguingly, some of these neuroprotective actions appeared to occur at concentrations too low to significantly inhibit MAO-B, suggesting that its protective qualities might be independent of its enzyme-inhibiting function. nih.govneurology.org This gave rise to a third perspective, viewing this compound as a neuroprotective or disease-modifying agent . neurology.orgcaymanchem.com

Further research by Knoll led to the concept of this compound as a Catecholaminergic Activity Enhancer (CAE) . inhn.orginhn.org This theory posits that the drug facilitates the release of neurotransmitters like dopamine in response to nerve impulses, an effect also considered separate from MAO-B inhibition. inhn.orginhn.org In parallel, another line of inquiry uncovered the compound's anti-apoptotic properties. Studies showed it could prevent programmed cell death in various cell culture models, a feature not shared by its (+)-enantiomer. nih.gov This anti-apoptotic activity is thought to involve the modulation of pro- and anti-apoptotic proteins (like the Bcl-2 family) and the maintenance of mitochondrial health. poison.orgresearchgate.net

Table 2: Evolution of Mechanistic Perspectives on this compound

| Research Era | Primary Perceived Mechanism | Key Research Findings | Citations |

|---|---|---|---|

| 1960s - Early 1970s | Antidepressant / Psychic Energizer | Inhibition of monoamine oxidase. | nih.govwikipedia.org |

| Mid 1970s - 1980s | Selective MAO-B Inhibition | Potentiation of dopamine by preventing its breakdown; symptomatic relief in Parkinson's disease. | nih.govnih.govfda.gov |

| Late 1970s - 1990s | Neuroprotection | Protection of neurons from various neurotoxins (e.g., 6-OHDA, MPTP); effects potentially independent of MAO-B inhibition. | inhn.orginhn.orgneurology.org |

| 1980s - 1990s | Catecholaminergic Activity Enhancement (CAE) | Facilitation of action potential-dependent neurotransmitter release. | inhn.orginhn.org |

| 1990s - Present | Anti-Apoptotic & Antioxidant Activity | Prevention of programmed cell death; enhancement of scavenger enzymes (SOD, catalase); modulation of apoptotic proteins (Bcl-2). | poison.orginhn.orgnih.govresearchgate.net |

Current Research Landscape and Unexplored Areas within Preclinical and Mechanistic Studies

The multifaceted nature of this compound continues to fuel preclinical and mechanistic research. While its role as a selective MAO-B inhibitor is well-established, many of its other effects are still under active investigation, with several unexplored areas remaining.

The concept of Catecholaminergic Activity Enhancement (CAE) remains a significant area of interest. inhn.org Developing more specific experimental tools is crucial to further explore these enhancer-sensitive regulations within the brain and to distinguish them from the effects of MAO-B inhibition. inhn.org

Furthermore, the propargyl group in the structure of this compound is considered critical for some of its neuroprotective features. This has led to research into related propargylamines (DRPs) to better understand this structure-activity relationship and develop new compounds with enhanced neuroprotective or neuronal rescue capabilities. researchgate.net

Emerging and relatively unexplored avenues for this compound research include:

Oncology : Preclinical studies have observed that it can induce apoptosis in certain cancer cell lines, including melanoma and leukemia, and may enhance the effects of some chemotherapy drugs. arxiv.orgspandidos-publications.com Recent research has begun to investigate its impact on mitochondrial respiration in acute myeloid leukemia cells. spandidos-publications.com

Other Neurodegenerative and Sensory Disorders : Beyond Parkinson's and Alzheimer's disease, its potential protective effects are being studied in other contexts, such as aminoglycoside-induced hearing loss. caymanchem.comnih.gov

Cardio-metabolic Effects : Animal studies have suggested promising cardio-metabolic effects, such as reducing fat accumulation in the liver, which warrant further investigation. nih.gov

In essence, after decades of study, research on this compound has moved from a focus on a single enzyme to the exploration of complex cellular signaling cascades, gene expression, and mitochondrial function. The challenge for future preclinical research lies in dissecting these interconnected mechanisms to fully understand the compound's potential.

Structure

2D Structure

3D Structure of Parent

Properties

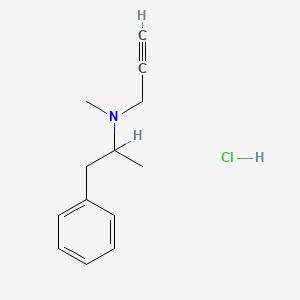

IUPAC Name |

N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYETZZCWLLUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14611-51-9 (Parent) | |

| Record name | Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90904745 | |

| Record name | Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2079-54-1, 14611-52-0 | |

| Record name | Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deprenyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selegiline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deprenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1-phenylpropan-2-yl)prop-2-yn-1-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEPRENYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G7R4955A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Deprenyl Hydrochloride

Monoamine Oxidase B (MAO-B) Inhibition

The principal mechanism of Deprenyl (B1670267) hydrochloride is the inhibition of MAO-B, an enzyme crucial for the metabolism of monoamine neurotransmitters. nih.govnih.govscbt.com This inhibition leads to a cascade of neurochemical changes that underpin its pharmacological effects.

Deprenyl hydrochloride is characterized as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). nih.govosti.govnih.gov The reaction with the enzyme occurs in two stages: an initial reversible binding followed by an irreversible covalent bond formation with the flavin component of MAO-B. nih.gov This irreversible binding means that the recovery of MAO-B activity is dependent on the synthesis of new enzyme molecules. nih.govhres.ca

At lower, clinically relevant doses, this compound exhibits high selectivity for MAO-B over its isoenzyme, MAO-A. nih.govwikipedia.orgwikipedia.org This selectivity is dose-dependent; at higher concentrations, the compound can also inhibit MAO-A. wikipedia.orgwikipedia.orghres.ca The selective inhibition of MAO-B is a key feature, as MAO-A is primarily responsible for the metabolism of serotonin (B10506) and norepinephrine (B1679862), and its inhibition is associated with the "cheese effect," a hypertensive crisis triggered by tyramine-rich foods. frontiersin.orgjefferson.edu

| Dose Range | Primary Target | Effect |

|---|---|---|

| Low (e.g., ≤10 mg/day oral) | MAO-B | Selective and irreversible inhibition. wikipedia.orgwikipedia.org |

| High (e.g., ≥20 mg/day oral) | MAO-B and MAO-A | Loss of selectivity, inhibition of both isoenzymes. wikipedia.orgwikipedia.org |

The inhibitory action of Deprenyl on MAO-B is highly stereoselective. The L-enantiomer, L-Deprenyl (selegiline), is a significantly more potent inhibitor of MAO-B than its D-enantiomer, D-Deprenyl. d-nb.infofrontiersin.org Research indicates that L-Deprenyl is approximately 150 times more potent in inhibiting MAO-B compared to D-Deprenyl. wikipedia.org This stereospecificity is attributed to the specific three-dimensional structure of L-Deprenyl, which allows for a more favorable interaction with the active site of the MAO-B enzyme. scbt.com While both enantiomers are MAO-B inhibitors, D-Deprenyl is less potent and also inhibits MAO-A. frontiersin.orgwikipedia.org

MAO-B is responsible for the catabolism of several key monoamines in the brain. scbt.com By inhibiting this enzyme, this compound leads to an increase in the synaptic concentrations of its substrates. nih.gov

Phenylethylamine (PEA): MAO-B is the primary enzyme that metabolizes phenylethylamine. frontiersin.org Inhibition of MAO-B by Deprenyl results in a substantial increase in brain levels of PEA. wikipedia.orgfrontiersin.org Studies have shown that brain PEA levels can increase by 10- to 30-fold following Deprenyl administration. wikipedia.org

Dopamine (B1211576): Dopamine is a substrate for both MAO-A and MAO-B. frontiersin.org In the human brain, MAO-B plays a significant role in dopamine metabolism. d-nb.infomdpi.com By inhibiting MAO-B, this compound effectively reduces the breakdown of dopamine, leading to increased dopamine levels in the brain, particularly in the nigrostriatal pathways. drugbank.comwikipedia.orgd-nb.info This "dopamine-sparing" effect is a cornerstone of its therapeutic action. d-nb.info Research has demonstrated that Deprenyl administration can increase brain dopamine levels by 23% to 350%, depending on the specific brain region. wikipedia.org

In various research models, the administration of this compound has been shown to alter neurotransmitter metabolism significantly. In aging mice, Deprenyl treatment reduced MAO-B activity in the striatum, olfactory tubercle, and cerebral cortex. nih.gov While this study did not observe changes in dopamine or its metabolites, it did note a decrease in striatal serotonin levels. nih.gov

In rat models, chronic treatment with Deprenyl has been shown to increase the extracellular levels of dopamine in the striatum. frontiersin.orgnih.gov This effect is not solely due to the parent compound, as its metabolite, l-(-)-desmethylselegiline, is also an irreversible MAO-B inhibitor. nih.gov Furthermore, chronic administration of MAO-B inhibitors has been found to enhance the neuronal release of dopamine. nih.gov Studies in D. magna have also shown that deprenyl inhibits MAO activity and consequently increases the concentrations of both serotonin and dopamine. mdpi.com

| Model | Neurotransmitter | Observed Effect | Citation |

|---|---|---|---|

| Rat Striatum | Dopamine | Increased extracellular levels | frontiersin.orgnih.gov |

| Rat Striatum | Dopamine | Enhanced neuronal release | nih.gov |

| D. magna | Serotonin | Increased concentration | mdpi.com |

| D. magna | Dopamine | Increased concentration | mdpi.com |

| Aging Mice Striatum | Serotonin | Decreased levels | nih.gov |

Non-MAO-B Dependent Mechanisms

This compound possesses direct antioxidant properties. nih.govnih.gov The propargylamine (B41283) group within its structure is thought to enable the scavenging of free radicals by donating a proton. impactfactor.org This inherent antioxidant capacity allows it to neutralize superoxide (B77818) ions and reduce the production of reactive oxygen species (ROS). researchgate.net

Furthermore, by inhibiting MAO-B, Deprenyl indirectly reduces the production of hydrogen peroxide, a byproduct of the enzymatic breakdown of monoamines. tandfonline.com This reduction in oxidative stress is considered a key component of its neuroprotective effects. tandfonline.comexplorationpub.com In research models, Deprenyl has been shown to decrease free radical production and enhance the total antioxidant status in the brain of aged rats. tandfonline.comnih.govnih.gov Studies on peripheral blood mononuclear cells have also demonstrated its ability to mitigate oxidative overload by reducing oxidative free radicals. impactfactor.org

Anti-Apoptotic Pathways and Cell Survival Signaling

This compound exerts significant anti-apoptotic effects by modulating key components of the cellular machinery that governs programmed cell death. nih.govnih.gov A primary mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the mitochondrial pathway of apoptosis. mdpi.comnih.gov

Studies have shown that this compound can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like Bax. mdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio is a critical determinant for cell survival, as it helps to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors like cytochrome c. spandidos-publications.compoison.org The anti-apoptotic effect of deprenyl is not limited to neuronal cells; it has also been observed in other tissues, such as cardiac tissue. poison.org

The activation of pro-survival signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, is another important aspect of deprenyl's anti-apoptotic action. nih.govresearchgate.net Activation of this pathway promotes cell survival and has been implicated in the neuroprotective effects of this compound in models of ischemia. researchgate.netnih.gov Research indicates that deprenyl can increase the levels and expression of PI3K, Akt, and mTOR, contributing to improved cell survival. nih.gov

Furthermore, this compound has been shown to interfere with the apoptotic cascade by inhibiting the activation of caspases, which are the executioner enzymes of apoptosis. spandidos-publications.comarxiv.org For instance, prolonged treatment with deprenyl has been observed to increase cleaved PARP-1 and caspase-3, which are markers of apoptosis, in certain cancer cell lines, suggesting a context-dependent role in inducing apoptosis in pathological cells. spandidos-publications.comarxiv.org

| Study Type | Model System | Key Findings | Reference |

| In vivo | Subacute MPTP mouse model | Selegiline (B1681611) reversed the increased Bax/Bcl-2 ratio at both gene and protein levels. | spandidos-publications.com |

| In vitro | Hippocampal Neural Stem Cells | 20 µM selegiline increased Bcl-2 mRNA expression. | nih.govresearchgate.net |

| In vitro | SH-SY5Y cells | Selegiline increased mRNA and protein levels of Bcl-2 and Bcl-xL. | nih.gov |

| In vivo | Rat model of ischemia | Selegiline increased the level and expression of PI3K, AKT, and mTOR. | researchgate.netnih.gov |

Modulation of Neurotrophic Factor Systems

This compound has been shown to enhance the production and signaling of several key neurotrophic factors, which are proteins essential for the growth, survival, and differentiation of neurons. arxiv.orgbrieflands.com This modulation of neurotrophic factor systems is a significant contributor to its neuroprotective and neurorestorative properties. spandidos-publications.comnih.gov

This compound treatment has been associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. spandidos-publications.comnih.gov In a mouse model of Parkinson's disease, selegiline administration led to a significant increase in both BDNF mRNA and protein levels in the substantia nigra pars compacta. spandidos-publications.com Specifically, a 2.75-fold increase in mRNA and a 157.05% increase in protein levels were observed. spandidos-publications.com In vitro studies on cultured mouse astrocytes have also demonstrated that selegiline can increase the content of BDNF in the culture medium. nih.govnih.gov One study reported a 1.7-fold increase in BDNF content after 24 hours of treatment with 2 mM selegiline. nih.gov The regulation of BDNF by selegiline is thought to be mediated, at least in part, through the activation of the tyrosine kinase receptor (Trk) pathway. spandidos-publications.commdpi.com

Similar to its effects on BDNF, this compound also upregulates the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent survival factor for dopaminergic neurons. spandidos-publications.combrieflands.com In the same mouse model of Parkinson's disease, selegiline treatment resulted in a 2.10-fold increase in GDNF mRNA and a 143.53% increase in protein levels. spandidos-publications.com Studies in cultured mouse astrocytes have also shown that selegiline can significantly increase the synthesis of GDNF, with one study reporting a 4.2-fold increase in the culture medium after 24 hours of treatment. nih.govnih.gov This effect on GDNF is believed to be independent of MAO-B inhibition. nih.gov

This compound has been shown to enhance the synthesis of Nerve Growth Factor (NGF), another important neurotrophin. brieflands.comnih.gov Research has demonstrated that selegiline can increase NGF synthesis in cultured mouse astrocytes, with one study showing a remarkable 26-fold increase in NGF content in the culture medium after 24 hours of treatment. nih.govnih.gov The metabolite of selegiline, desmethylselegiline, is also thought to contribute to the elevation of NGF levels. selfhacked.com The potentiation of NGF effects on gene expression, such as that of superoxide dismutase, has also been reported. physiology.org

| Neurotrophic Factor | Model System | Effect of this compound | Reference |

| BDNF | Subacute MPTP mouse model | 2.75-fold increase in mRNA, 157.05% increase in protein | spandidos-publications.com |

| BDNF | Cultured mouse astrocytes | 1.7-fold increase in culture medium | nih.gov |

| GDNF | Subacute MPTP mouse model | 2.10-fold increase in mRNA, 143.53% increase in protein | spandidos-publications.com |

| GDNF | Cultured mouse astrocytes | 4.2-fold increase in culture medium | nih.gov |

| NGF | Cultured mouse astrocytes | 26-fold increase in culture medium | nih.gov |

Mitochondrial Function and Bioenergetics

This compound has been shown to have a profound impact on mitochondrial function and bioenergetics, which are critical for cellular health and are often compromised in neurodegenerative diseases. nih.govnih.gov

This compound's effects on mitochondrial respiration can be complex and concentration-dependent. In some contexts, particularly at higher concentrations, it has been shown to inhibit mitochondrial respiration. spandidos-publications.com For instance, in acute myeloid leukemia cells, L-deprenyl was found to inhibit the mitochondrial oxygen consumption rate (OCR). spandidos-publications.com This inhibition of mitochondrial respiration can lead to a decrease in ATP production, and without a compensatory increase in glycolysis, can trigger apoptotic cell death. spandidos-publications.com

However, other studies suggest that this compound can have a protective effect on mitochondrial respiration. It has been reported to increase cytochrome oxidase (complex IV) activity and oxygen uptake. mdpi.com In aging rat cerebellum, deprenyl administration helped maintain the activities of mitochondrial enzymes, including those of the TCA cycle and the respiratory chain, near normal levels. iosrjournals.org Furthermore, deprenyl has been shown to maintain mitochondrial membrane potential, a key indicator of mitochondrial health and a prerequisite for efficient ATP synthesis. nih.gov The compound may directly modulate the mitochondrial respiratory function to alter the production of reactive oxygen species (ROS) and maintain the mitochondrial transmembrane potential. nih.gov

| Study Focus | Model System | Key Findings on Mitochondrial Respiration and ATP | Reference |

| Inhibition of Respiration | KG-1α acute myeloid leukemia cells | L-deprenyl inhibited mitochondrial oxygen consumption rate (OCR). | spandidos-publications.com |

| Maintenance of Enzyme Activity | Aging rat cerebellum | Deprenyl maintained activities of TCA cycle and respiratory marker enzymes. | iosrjournals.org |

| Mitochondrial Membrane Potential | Hypoxia model | Low-dose (-)-deprenyl maintains mitochondrial transmembrane potential. | nih.gov |

| Cytochrome Oxidase Activity | Mouse model | Selegiline increased cytochrome oxidase activity and oxygen uptake. | mdpi.com |

Regulation of Mitochondrial Dynamics (Fusion/Fission)

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, function, and distribution within the cell. nih.govnih.gov This process, known as mitochondrial dynamics, is crucial for cellular homeostasis. nih.gov An imbalance between fusion and fission is associated with various diseases. nih.gov

This compound has been shown to play a role in maintaining mitochondrial dynamics. mdpi.com Its neuroprotective functions include the maintenance of mitochondrial biogenesis and dynamics. mdpi.com In the context of neurodegenerative conditions, pathological proteins like α-synuclein can bind to mitochondria and lead to their fragmentation by inhibiting fusion. embopress.org While direct studies detailing the specific molecular interactions of this compound with fusion proteins (like Mfn1, Mfn2, and Opa1) and fission proteins (like Drp1 and Fis1) are still emerging, its ability to protect mitochondrial function suggests an indirect or direct influence on these processes. nih.govmdpi.commdpi.comxiahepublishing.com For instance, by combating oxidative stress, a known trigger for mitochondrial fragmentation, this compound may help preserve a healthy, fused mitochondrial network. mdpi.com

Table 1: Key Proteins in Mitochondrial Dynamics

| Process | Key Proteins | Function |

|---|---|---|

| Fusion | Mfn1, Mfn2, Opa1 | Merging of mitochondria to share contents and maintain integrity. mdpi.comxiahepublishing.com |

| Fission | Drp1, Fis1 | Division of mitochondria for distribution and quality control. nih.govxiahepublishing.com |

Mitochondrial Permeability Transition Pore Modulation

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane. nih.govmdpi.com Its opening leads to a sudden increase in membrane permeability, dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, can trigger cell death pathways like apoptosis and necrosis. nih.govmdpi.comresearchgate.net

This compound has been demonstrated to directly modulate the mPTP. nih.govcore.ac.uk It can prevent the opening of the mPTP, thereby inhibiting the subsequent apoptotic cascade. nih.gov Research has shown that this compound can inhibit mitochondrial swelling and the collapse of the membrane potential, suggesting a direct interaction with components of the mPTP. core.ac.uk In cellular models, both this compound and its counterpart rasagiline (B1678815) have been shown to prevent the mPTP opening induced by various stimuli. nih.gov Specifically, this compound has been observed to suppress calcium efflux through the mPTP. researchgate.netnih.gov

Table 2: Effects of this compound on mPTP

| Parameter | Effect of this compound | Reference |

|---|---|---|

| mPTP Opening | Inhibition | nih.govcore.ac.uk |

| Mitochondrial Swelling | Prevention | core.ac.uk |

| Mitochondrial Membrane Potential | Prevention of Collapse | core.ac.uk |

| Calcium Efflux | Inhibition | researchgate.netnih.gov |

Modulation of Gene Expression and Protein Synthesis

This compound's neuroprotective effects are not solely reliant on MAO-B inhibition but are also mediated through the modulation of gene expression and the synthesis of new proteins. nih.govneurology.org This action is considered crucial for its ability to reduce neuronal apoptosis. nih.gov

Studies have revealed that this compound can induce altered expression of a number of genes in neurons. nih.gov These include genes for antioxidant enzymes such as superoxide dismutase (SOD) 1 and 2, and anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govphysiology.org By upregulating these protective genes, this compound helps to mitigate oxidative damage to mitochondria and maintain their permeability, thereby blocking signals that initiate apoptosis. nih.gov Furthermore, this compound has been shown to increase the production of neurotrophic factors, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell-derived neurotrophic factor (GDNF). spandidos-publications.combrieflands.com This trophic-like action contributes to its neuroprotective and neurorescue effects. spandidos-publications.com The synthesis of new proteins has been identified as a key mechanism by which this compound reduces apoptosis in cell models. neurology.org

Table 3: Genes and Proteins Modulated by this compound

| Category | Gene/Protein | Effect of this compound | Reference |

|---|---|---|---|

| Antioxidant Enzymes | SOD1, SOD2 | Increased Expression | nih.govphysiology.org |

| Anti-apoptotic Proteins | Bcl-2, Bcl-xL | Increased Expression | nih.govphysiology.org |

| Pro-apoptotic Proteins | Bax, c-jun | Decreased Synthesis | spandidos-publications.com |

| Neurotrophic Factors | NGF, BDNF, GDNF | Increased Production/Expression | spandidos-publications.combrieflands.com |

Interactions with Intracellular Signaling Cascades (e.g., cAMP-PKA/EPAC)

This compound can influence intracellular signaling cascades, which are complex networks that transmit signals from the cell surface to various intracellular targets. nih.gov One such important pathway involves cyclic AMP (cAMP). frontiersin.org

In certain cellular contexts, this compound has been shown to modulate the cAMP signaling pathway. frontiersin.org For instance, in a model of lipopolysaccharide (LPS)-induced inflammation in epithelial cells, both deprenyl and another MAO-B inhibitor were found to reduce the expression of pro-inflammatory cytokines that were dependent on cAMP. frontiersin.org The study suggested that these MAO-B inhibitors act downstream of the cAMP-PKA (Protein Kinase A) and EPAC (Exchange Protein Activated by cAMP) signaling cascade. frontiersin.org This indicates that this compound can interfere with inflammatory processes by modulating this key signaling pathway. frontiersin.org Additionally, deprenyl has been noted to activate other signaling pathways, such as the tyrosine kinase (Trk) receptor/phosphatidylinositol-3-kinase (PI3K) pathway and the protein kinase C (PKC) pathway, which are involved in cell survival and the induction of antioxidant enzymes. mdpi.com

Inflammatory Pathways Modulation at Cellular/Molecular Level

This compound possesses anti-inflammatory properties that are exerted at the cellular and molecular level. nih.govfrontiersin.org This is a significant aspect of its mechanism of action, contributing to its protective effects in various tissues. frontiersin.org

In cell culture models, deprenyl has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), induced by inflammatory stimuli like LPS and cigarette smoke. frontiersin.org The anti-inflammatory effect of deprenyl is thought to be mediated, in part, by preventing the activation of key transcription factors involved in inflammation, such as NF-κB. core.ac.uknih.gov By inhibiting these pathways, deprenyl can attenuate the inflammatory response. nih.gov In vivo studies have also demonstrated that deprenyl can reduce inflammatory gene expression in the central nervous system and decrease peripheral immune activity. nih.gov

Table 4: Anti-inflammatory Effects of this compound

| Inflammatory Mediator/Pathway | Effect of this compound | Model System | Reference |

|---|---|---|---|

| TNF-α | Reduced Expression | Epithelial Cell Culture (LPS-induced) | frontiersin.org |

| IL-8 | Reduced Expression | Airway Epithelial Cell Culture (Cigarette smoke-induced) | frontiersin.org |

| NF-κB | Prevention of Activation | Rat Lungs (Cigarette smoke-induced) | core.ac.uknih.gov |

| Inflammatory Gene Expression | Decreased | Rhesus Macaque Brain (SIV infection) | nih.gov |

Modulation of Autophagy in Cellular Models

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, including damaged organelles and protein aggregates. frontiersin.orgresearchgate.net It plays a critical role in maintaining cellular homeostasis. frontiersin.org

The role of this compound in modulating autophagy is complex and appears to be context-dependent. Some studies suggest that deprenyl can inhibit autophagy. For example, in a rotenone-induced rat model of Parkinson's disease, deprenyl prevented the increase of autophagy-related proteins Beclin1 and LC3. mdpi.com Similarly, in SH-SY5Y cells, deprenyl attenuated the autophagic response induced by the neurotoxin MPTP. mdpi.com

Conversely, other research indicates that deprenyl can promote autophagy. A recent study found that deprenyl promoted neuronal autophagy, which involved the secretion of non-exosomal α-synuclein, and this effect was dependent on changes in cytosolic calcium levels and the autophagy-related gene ATG5. nih.gov In cardiomyocytes, deprenyl was shown to attenuate autophagy overactivation induced by hypoxia/reoxygenation injury by upregulating SIRT3 expression. frontiersin.org These seemingly contradictory findings highlight the nuanced role of deprenyl in regulating this critical cellular process, which may vary depending on the specific cellular model and conditions.

Preclinical Pharmacological and Biochemical Effects of Deprenyl Hydrochloride

Neurobiological System Interactions in Animal Models

Deprenyl (B1670267) hydrochloride's effects extend beyond the dopaminergic system, influencing serotonergic and noradrenergic pathways, synaptic plasticity, neurogenesis, and glial cell activity. nih.govnih.govfrontiersin.org Animal models, including those for Parkinson's disease, have been instrumental in understanding these diverse interactions. frontiersin.orgnih.gov These models often involve the use of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) to replicate the dopaminergic neurodegeneration seen in Parkinson's disease. nih.govfrontiersin.org

Deprenyl hydrochloride's primary and most well-understood mechanism is the selective and irreversible inhibition of MAO-B, an enzyme crucial for the degradation of dopamine (B1211576). lifeextension.com This inhibition leads to an increase in dopamine concentrations in key brain regions. hres.ca

Striatum and Nucleus Accumbens: In rat models, administration of deprenyl leads to a significant increase in dopamine levels in the striatum and nucleus accumbens. nih.govnih.gov This is a direct consequence of reduced dopamine metabolism, as evidenced by decreased levels of dopamine metabolites like dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov Studies in MPTP-treated mice, a model for Parkinson's disease, show that deprenyl can rescue the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. spandidos-publications.com This neurorescue effect is associated with the restoration of dopamine levels. spandidos-publications.com

Frontal Cortex: Research in spontaneously hypertensive rats (SHR), an animal model of ADHD, has shown that chronic treatment with L-deprenyl alters dopamine levels in the frontal cortex. nih.gov This modulation is thought to contribute to its effects on impulsivity. nih.gov

Dopamine Release and Uptake: Beyond MAO-B inhibition, deprenyl has been shown to influence dopamine dynamics. Some studies suggest it can inhibit the re-uptake of dopamine, further increasing its synaptic availability. hres.cafrontiersin.org Additionally, at certain concentrations, it may enhance the impulse-propagation-mediated release of dopamine. mdpi.comwikipedia.org For instance, in rat striatal slices, selegiline (B1681611) stimulated electrically induced dopamine release at very low concentrations. mdpi.com

The following table summarizes the effects of this compound on the dopaminergic system in various animal models:

Table 1: Effects of this compound on the Dopaminergic System in Animal Models| Animal Model | Brain Region | Observed Effect | Reference(s) |

|---|---|---|---|

| Rat | Striatum, Nucleus Accumbens | Increased dopamine levels; Decreased DOPAC and HVA levels. | nih.govnih.gov |

| MPTP-treated Mouse | Substantia Nigra, Striatum | Rescued dopaminergic neurons and terminals; Restored dopamine levels. | spandidos-publications.com |

| Spontaneously Hypertensive Rat (SHR) | Frontal Cortex | Altered dopamine levels. | nih.gov |

| Rat | Striatal Slices | Stimulated electrically induced dopamine release. | mdpi.com |

| Rat | General | Inhibition of dopamine re-uptake. | hres.cafrontiersin.org |

This compound's influence is not confined to the dopaminergic system; it also modulates serotonergic and noradrenergic neurotransmission, although these effects are generally observed at higher doses than those required for selective MAO-B inhibition. nih.govhres.ca

Serotonergic System: In animal models, deprenyl has been shown to affect serotonin (B10506) (5-HT) levels. In rats with carcinogen-induced mammary tumors, a high dose of deprenyl enhanced the concentration of 5-HT in the medial basal hypothalamus and the striatum. nih.gov In CD157 knockout mice, a model exhibiting Parkinson's disease-related depression, selegiline treatment restored decreased striatal 5-HT content. nih.gov However, at a dose of 10 mg/day in humans, which is effective for Parkinson's disease, brain levels of serotonin and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) remained unchanged in animal studies. wikipedia.org Some in vitro studies have also indicated that deprenyl can inhibit the reuptake of serotonin, which could contribute to increased synaptic availability. medchemexpress.com

Noradrenergic System: Deprenyl has been found to increase norepinephrine (B1679862) (NE) levels in various brain regions in animal studies. nih.govnih.gov In rats, a high dose of deprenyl increased NE concentrations in the medial basal hypothalamus and striatum. nih.gov A single administration of selegiline in mice dose-dependently increased cortical NE content. nih.gov Furthermore, deprenyl has been shown to inhibit the uptake of noradrenaline in rat brain tissue. hres.ca Pre-treatment with deprenyl has also been found to mitigate the norepinephrine-depleting effects of the neurotoxin DSP-4 in the mouse hippocampus. researchgate.net

The following table summarizes the preclinical effects of this compound on the serotonergic and noradrenergic systems:

Table 2: Preclinical Effects of this compound on Serotonergic and Noradrenergic Systems| System | Animal Model | Brain Region | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Serotonergic | Rat | Medial Basal Hypothalamus, Striatum | Enhanced 5-HT concentration. | nih.gov |

| Serotonergic | CD157 KO Mouse | Striatum | Restored decreased 5-HT content. | nih.gov |

| Noradrenergic | Rat | Medial Basal Hypothalamus, Striatum | Increased NE concentration. | nih.gov |

| Noradrenergic | Mouse | Cortex | Increased NE content. | nih.gov |

| Noradrenergic | Mouse | Hippocampus | Reduced DSP-4 induced NE depletion. | researchgate.net |

| Both | Rat | Hypothalamus | Increased efflux of 5-HT and NE. | medchemexpress.com |

Preclinical studies suggest that this compound can influence synaptic plasticity, a fundamental process for learning and memory.

In a mouse model of Parkinson's disease induced by MPTP, selegiline administration restored impaired long-term potentiation (LTP) in the medial prefrontal cortex. frontiersin.org LTP is a cellular mechanism underlying synaptic plasticity. This restoration was accompanied by the normalization of the reduced phosphorylation of Ca2+/calmodulin-dependent protein kinase IIα, a key molecule in neuroplasticity. frontiersin.org

In a rat model of traumatic brain injury, post-injury administration of L-deprenyl was found to enhance synaptic plasticity in the injured hippocampus. nih.gov This was correlated with the protection of noradrenergic fiber integrity. nih.gov

Studies in Alzheimer's disease mouse models have also shown that selegiline treatment can prevent the impairment of synaptic plasticity. frontiersin.org However, research on its long-term efficacy for cognitive improvement has yielded mixed results. frontiersin.org

In rat hippocampal slices, L-deprenyl has been shown to decrease excitatory synaptic transmission in CA1 neurons, suggesting a modulatory role in hippocampal circuitry. sigmaaldrich.com

This compound has demonstrated effects on the generation of new neurons (neurogenesis) and the growth of neuronal processes (neurite outgrowth) in preclinical models.

Neurogenesis: Deprenyl has been shown to induce the differentiation of various types of stem cells into neuron-like cells. In vitro studies have demonstrated that selegiline can induce rat bone marrow mesenchymal stem cells and adipose tissue-derived stem cells to differentiate into dopaminergic-like neurons. pensoft.netphypha.ir It has also been shown to promote the differentiation of P19 embryonal carcinoma stem cells into neuron-like cells. researchgate.net Furthermore, selegiline has been observed to stimulate the differentiation of neural stem cells from the subgranular zone of the hippocampus towards dopaminergic neurons. nih.gov

Neurite Outgrowth: In cultured dopaminergic neurons treated with the neurotoxin MPP+, selegiline enhanced neurite outgrowth. nih.gov This suggests a trophic-like action, promoting the structural integrity and connectivity of neurons. nih.gov This effect has also been observed in cultured rat spinal ventral horn neurons. researchgate.net

Glial cells, including astrocytes and microglia, play crucial roles in brain homeostasis and neuroinflammation. This compound has been shown to modulate the activity and phenotype of these cells in preclinical studies.

Astrocyte Modulation: Deprenyl may prevent the senescence of astroglial cells, which are thought to provide trophic support to neurons. nih.gov In carcinogen-induced mammary tumor models in rats, deprenyl treatment led to tumor regression and increased immune responses, which may involve glial cell modulation. arxiv.org Research using astroglial tracers in post-mortem human brain tissue from Parkinson's disease patients has indicated that deprenyl binds to sites on reactive astrocytes, suggesting it targets these cells in pathological conditions. researchgate.net

Microglial Modulation: Deprenyl has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in glial cell cultures stimulated with lipopolysaccharide (LPS). frontiersin.org This anti-inflammatory effect is associated with the inhibition of signaling pathways like NF-κB. frontiersin.org By modulating glial activation, deprenyl may help to reduce neuroinflammation, a component of many neurodegenerative diseases.

The blood-brain barrier (BBB) is a critical interface that protects the brain. Preclinical research indicates that this compound can influence the integrity of the BBB, particularly under pathological conditions.

In a mouse model of sepsis, where the BBB is compromised, administration of selegiline was found to ameliorate the lipopolysaccharide (LPS)-induced impairment of BBB integrity. nih.gov

Treatment with selegiline in this model also increased the expression of the tight junction protein junctional adhesion molecule A (JAM-A), which is essential for maintaining BBB tightness. nih.gov

In an in vitro model using brain endothelial cells, selegiline rescued the LPS-induced increase in permeability and the reduction in JAM-A expression. nih.gov This protective effect was attributed to the inhibition of the NF-κB/MLCK/p-MLC signaling pathway. nih.gov

Nanoformulations of selegiline have been explored to enhance its delivery across the BBB, with some studies in rats suggesting that intranasal administration of a selegiline nanoemulsion can bypass the BBB for direct nose-to-brain delivery. researchgate.net

Neuroprotective and Neurorestorative Research in In Vitro and Animal Models

Research has consistently shown that this compound possesses neuroprotective and neurorestorative properties in various experimental settings. researchgate.netresearchgate.netfishersci.ca These effects are observed in models of neurotoxin-induced damage, ischemia-reperfusion injury, excitotoxicity, and oxidative stress, suggesting a multifaceted mechanism of action. researchgate.netnorthwestern.edudovepress.com

This compound has demonstrated significant protective effects in animal models utilizing neurotoxins to mimic the neurodegenerative processes seen in certain neurological disorders.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Models: MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, replicating key features of Parkinson's disease. meliordiscovery.comresearchgate.net this compound prevents the conversion of MPTP to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium), by inhibiting MAO-B. hres.canih.govnih.gov This action blocks the subsequent neuronal damage. hres.cameliordiscovery.com Studies in mice and non-human primates have shown that pretreatment with this compound prevents MPTP-induced motor deficits and the loss of dopaminergic neurons. meliordiscovery.comnih.gov For instance, in a mouse model, this compound blocked the MPTP-induced reduction of dopamine in the striatum and prevented the associated loss of rearing activity. meliordiscovery.com Furthermore, research indicates that deprenyl's protective effects in MPTP models may also involve mechanisms independent of MAO-B inhibition, such as the induction of anti-apoptotic proteins and neurotrophic factors. spandidos-publications.com In MPTP-treated SH-SY5Y cells, selegiline, without affecting MAO activity, increased the gene induction of thioredoxin, which in turn elevated the expression of mitochondrial antioxidant manganese superoxide (B77818) dismutase and the anti-apoptotic protein Bcl-2. mdpi.com

6-OHDA (6-hydroxydopamine) Models: 6-OHDA is another neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. nih.gov Unlike MPTP, 6-OHDA does not require metabolism by MAO-B to become toxic. nih.gov Nevertheless, this compound has been shown to protect against 6-OHDA-induced neurotoxicity. mdpi.comyakhak.org Pretreatment with this compound in rats significantly attenuated the depletion of dopamine and its metabolites in the striatum and septum following 6-OHDA administration. yakhak.org The protective mechanisms in this model are thought to involve the reduction of oxidative stress and the modulation of apoptotic pathways. mdpi.com While the 6-OHDA model does not replicate all aspects of Parkinson's disease, such as the formation of Lewy bodies, it does induce key cellular processes like oxidative stress, neuroinflammation, and apoptosis. mdpi.com

DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) Models: DSP-4 is a selective neurotoxin for noradrenergic neurons. nih.govcore.ac.uk Studies have shown that this compound can protect against the neurotoxic effects of DSP-4. researchgate.netnih.govresearchgate.net Interestingly, this protection may not be solely dependent on its MAO-B inhibitory properties. nih.gov Research comparing deprenyl to another selective MAO-B inhibitor, MDL 72974, found that while both inhibited the enzyme to a similar degree, only deprenyl provided protection against DSP-4-induced norepinephrine depletion in the hippocampus of mice. nih.gov This suggests that other mechanisms, independent of MAO-B inhibition, contribute to deprenyl's neuroprotective effects in this model. nih.gov

Table 1: Effects of this compound in Neurotoxin-Induced Neurodegeneration Models

| Model | Neurotoxin | Key Findings | Putative Mechanisms of Action |

|---|---|---|---|

| Mouse | MPTP | Prevents motor deficits and loss of dopaminergic neurons. meliordiscovery.com | Inhibition of MAO-B, preventing conversion of MPTP to MPP+. hres.ca |

| Suppresses reduction of nigral dopaminergic neurons and striatal fibers. spandidos-publications.com | Induction of neurotrophic factors (GDNF, BDNF) and anti-apoptotic genes. spandidos-publications.com | ||

| Rat | 6-OHDA | Prevents depletion of striatal dopamine and its metabolites. yakhak.org | Reduction of oxidative stress, modulation of apoptotic pathways. mdpi.com |

| Mouse | DSP-4 | Protects against norepinephrine depletion in the hippocampus. nih.gov | Mechanisms independent of MAO-B inhibition. nih.gov |

In preclinical models of stroke, this compound has been investigated for its potential to mitigate damage caused by ischemia-reperfusion injury. northwestern.edujoseroda.com This type of injury occurs when blood flow is restored to tissue after a period of ischemia, leading to a cascade of detrimental events including oxidative stress and inflammation. nih.govfrontiersin.orgplos.org While the body of research is not as extensive as in neurotoxin models, some studies suggest a protective role for this compound in this context. northwestern.edu

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. nih.gov this compound has been shown to protect dopaminergic neurons from excitotoxicity mediated by the activation of NMDA receptors. fishersci.ca This protective action appears to be independent of its MAO-B inhibiting activity, suggesting alternative neuroprotective pathways. fishersci.ca Research indicates that this compound can reduce cell death and internucleosomal DNA degradation at concentrations too low to inhibit MAO-B. fishersci.ca

A significant component of this compound's neuroprotective effect is attributed to its ability to combat oxidative stress. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. unipd.it

In cellular and animal models, this compound has demonstrated several antioxidant properties:

Reduction of Hydrogen Peroxide: By inhibiting MAO-B, this compound decreases the metabolic breakdown of dopamine, a process that generates hydrogen peroxide as a byproduct. researchgate.net This reduction in hydrogen peroxide alleviates oxidative stress. mdpi.com

Induction of Antioxidant Enzymes: Chronic treatment with this compound has been reported to increase the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase. researchgate.net

Radical Scavenging: this compound has been shown to directly trap hydroxyl and peroxyl radicals, further protecting against oxidative damage. dovepress.com

In in vivo studies using oxidative stress models with Parkinson's-like symptoms, a nanoemulsion of selegiline showed high scavenging efficiency and increased levels of antioxidant enzymes like glutathione (B108866) (GSH) and superoxide dismutase (SOD). researchgate.net

The aggregation of proteins, such as alpha-synuclein (B15492655), is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. mdpi.com Emerging research suggests that this compound may have an effect on this process. nih.gov It has been proposed that this compound can prevent the toxic oligomerization and aggregation of α-synuclein. nih.gov For example, in a model using mice treated with paraquat (B189505) and maneb, the release of cytochrome c from mitochondria was shown to induce alpha-synuclein aggregation, a process that could potentially be influenced by compounds that affect mitochondrial function and oxidative stress. mdpi.com

Research on Other Biological Systems (Preclinical/In Vitro)

The biological effects of this compound are not confined to the nervous system. Preclinical and in vitro studies have explored its impact on other systems, particularly the immune system.

In studies using young F344 rats, deprenyl treatment was found to have a sympathomimetic action on sympathetic noradrenergic nerve fibers in the spleen. nih.gov This was evidenced by an increased norepinephrine content in the spleen. nih.gov The study also observed modulation of immune responses, including an enhancement of splenic NK cell activity after 15 days of treatment and an elevation in Con A-induced T lymphocyte proliferation after 30 days of treatment. nih.gov These findings suggest that this compound can influence immune function, potentially through its effects on the sympathetic nervous system. nih.gov

Furthermore, some research points to an immunomodulatory effect, with reports of increased IL-2 and natural killer cell activity. nih.govarxiv.org In rats with carcinogen-induced mammary tumors, this compound was associated with induced immune action. arxiv.org

Anti-Cancer Potential in Cellular and Animal Models (Non-Clinical Mechanism Focus)

Preclinical research has explored the anti-cancer potential of this compound (also known as selegiline) in various cell culture and animal models. researchgate.netarxiv.org Studies indicate that the compound can induce apoptosis, or programmed cell death, in several types of cancer cells, including melanoma, leukemia, and mammary cancer cells. arxiv.org High concentrations of this compound have demonstrated toxicity against monoblastic leukemia, as well as mammary and pituitary cancers in rat models. arxiv.orgspandidos-publications.com

The mechanisms underlying these anti-cancer effects appear to be multifaceted and, in some cases, independent of its primary action as a monoamine oxidase B (MAO-B) inhibitor. arxiv.orgspandidos-publications.com In acute myelogenous leukemia (AML) cells, prolonged treatment with this compound has been shown to induce apoptotic cell death, marked by an increase in apoptosis markers such as cleaved PARP-1 and caspase-3. arxiv.org Research on human breast cancer cells suggests that this compound may diminish the activity of an estrogen-receptor (ER)-dependent intracellular signaling pathway in ER-positive cells. spandidos-publications.com

Furthermore, this compound has shown the ability to protect non-malignant cells from the toxic effects of certain cancer treatments. In one study, it protected a non-tumorigenic human cell line and normal human urothelial explants from gamma radiation, an effect not observed in tumorigenic cell lines. nih.govnih.gov This protective action in normal cells was associated with an increase in the anti-apoptotic protein Bcl-2. nih.gov Interestingly, while it prevented delayed cell death in normal cells, it appeared to increase this effect in tumorigenic cell lines. nih.gov The compound also enhanced the cytotoxic effects of antineoplastic drugs like doxorubicin (B1662922) and cisplatin (B142131) on cancer cells while simultaneously protecting healthy cells from damage. arxiv.org

Animal studies have provided further insights. In rats with carcinogen-induced mammary tumors, this compound treatment was associated with tumor regression, which correlated with enhanced immune parameters in the spleen, such as increased interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) generation and natural killer (NK) cell activity. arxiv.org

Table 1: Summary of Preclinical Anti-Cancer Research on this compound

| Model System | Cancer Type | Key Mechanistic Findings | Reference(s) |

| Cell Cultures | Melanoma, Leukemia, Mammary Cells | Induction of apoptosis. | researchgate.netarxiv.org |

| Acute Myelogenous Leukemia (AML) Cells | Acute Myelogenous Leukemia | Increased cleaved PARP-1 and caspase-3 (apoptosis markers). | arxiv.org |

| ER-positive Human Breast Cancer Cells | Breast Cancer | Diminished action of an estrogen-receptor (ER)-dependent signaling pathway. | spandidos-publications.com |

| Non-tumorigenic Human Cell Line (HaCaT) | N/A (Normal Cells) | Protection from gamma radiation; increased levels of Bcl-2 protein. | nih.govnih.gov |

| Tumorigenic Human Cell Lines (HaCaT-ras, HPV-G, PC3) | Skin, Cervical, Prostate Cancer | No protection from gamma radiation; increased delayed cell death. | nih.govnih.gov |

| Animal Model (Rats) | Mammary and Pituitary Tumors | Reduced tumor size and cell viability; reduced serum prolactin. arxiv.org | arxiv.org |

| Animal Model (Rats) | Monoblastic Leukemia | Reduced number of leukemia cells. | spandidos-publications.com |

Immune System Modulation (Cellular/Molecular)

This compound demonstrates significant immunomodulatory effects in preclinical models, influencing both cellular and molecular components of the immune system. researchgate.netarxiv.org Research suggests these effects contribute to its potential anti-tumor activity and may have broader implications for inflammatory conditions. researchgate.netnih.gov

A key finding is its ability to stimulate immune responses. arxiv.org In animal models, this compound administration has been shown to increase the activity of natural killer (NK) cells, which are crucial for targeting and destroying tumor cells. researchgate.netarxiv.org This is complemented by its effect on cytokine production. Studies in old female rats revealed that the compound increased the generation of Interleukin-2 (IL-2) and reversed the age-related decline in interferon-gamma (IFN-γ) production in the spleen. arxiv.org In models of monoblastic leukemia, it was found to increase the generation of IFN-γ, clusters of CD8+ T lymphocytes, and NK cells in the spleen of rats. arxiv.orgspandidos-publications.com

The compound also modulates inflammatory cytokines. In peripheral blood mononuclear cells (PBMC) from healthy human donors, this compound increased the synthesis of IL-1ß and IL-6 while reducing the production of tumor-necrosis-factor-alpha (TNF). arxiv.org In a study using a rhesus macaque model of SIV infection, this compound treatment reduced the expression of several inflammatory biomarkers in plasma, including C-reactive protein (CRP), interleukin-8 (IL-8), and tumor necrosis factor receptor 2 (TNFR2). nih.gov However, in the same study, it was observed to increase IL-6 levels at day 7 post-infection. nih.gov This suggests a complex, context-dependent regulation of inflammatory pathways.

Mechanistically, some of these anti-inflammatory effects may be linked to the cAMP signaling pathway. Research has shown that this compound can downregulate cAMP-mediated induction of IL-6 and IL-1β gene and protein expression. frontiersin.org

Table 2: Preclinical Findings on Immune System Modulation by this compound

| Immune Marker | Model System | Observed Effect | Reference(s) |

| Natural Killer (NK) Cell Activity | Animal Models (Rats) | Increase | researchgate.netarxiv.org |

| Interleukin-2 (IL-2) | Animal Models (Rats) | Increase | researchgate.netarxiv.org |

| Interferon-gamma (IFN-γ) | Animal Models (Rats) | Increase/Reversal of age-related decline | arxiv.orgspandidos-publications.com |

| CD8+ T Lymphocytes | Animal Models (Rats) | Increased clusters in spleen | arxiv.orgspandidos-publications.com |

| Interleukin-1ß (IL-1ß) | Human Peripheral Blood Mononuclear Cells | Increase | arxiv.org |

| Interleukin-6 (IL-6) | Human Peripheral Blood Mononuclear Cells | Increase | arxiv.org |

| Tumor Necrosis Factor (TNF) | Human Peripheral Blood Mononuclear Cells | Reduction | arxiv.org |

| Inflammatory Biomarkers (e.g., CRP, IL-8, TNFR2) | Rhesus Macaque Model | Decrease | nih.gov |

Metabolic Regulation Research (Preclinical)

Preclinical studies have extensively characterized the metabolic profile of this compound and its influence on various metabolic pathways, primarily concerning monoamine metabolism and mitochondrial function.

A primary and well-established effect of this compound is the selective and irreversible inhibition of monoamine oxidase B (MAO-B). medchemexpress.com This enzyme is critical for the breakdown of dopamine. poison.org By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is a central mechanism in its use for Parkinson's disease. poison.orgvin.com Studies in rats with carcinogen-induced mammary tumors showed that the compound suppresses brain monoamine metabolism. arxiv.org In mice, it has been shown to reduce the concentrations of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the frontal cortex. medchemexpress.com

Beyond its effects on neurotransmitter metabolism, research has delved into its impact on cellular energy metabolism. Studies on acute myeloid leukemia (AML) cells have shown that high concentrations of this compound can inhibit mitochondrial respiration. spandidos-publications.com This effect on mitochondria, the primary sites of cellular reactive oxygen species (ROS) generation, is considered a potential mechanism for its cytotoxic effects on cancer cells. spandidos-publications.com Other research suggests that some of its neuroprotective effects are not limited to MAO inhibition but may involve differential expression of proteins related to glycolysis and oxidative stress protection. mdpi.com

Table 3: Summary of Preclinical Metabolic Regulation Research on this compound

| Metabolic Aspect | Model System | Key Findings | Reference(s) |

| Metabolism of Deprenyl | Rat liver microsomes | Metabolized to l-methamphetamine, l-amphetamine, and l-nordeprenyl via cytochrome P450 enzymes. | nih.govsilae.it |

| Monoamine Metabolism | Animal Models (Rats, Mice) | Inhibits MAO-B, leading to increased dopamine levels and reduced concentrations of dopamine and serotonin metabolites (DOPAC, 5-HIAA). | arxiv.orgmedchemexpress.com |

| Mitochondrial Function | Acute Myeloid Leukemia (AML) Cell Lines | High concentrations inhibit mitochondrial respiration. | spandidos-publications.com |

| Cellular Energetics | Rat Midbrain | Modulates expression of proteins involved in glycolysis and oxidative stress protection. | mdpi.com |

Studies on Metabolism and Pharmacokinetics of Deprenyl Hydrochloride Preclinical/animal Models

Absorption and Distribution Studies in Animal Models

Deprenyl (B1670267) hydrochloride is rapidly absorbed from the gastrointestinal tract and distributed into various tissues following administration in animal models. nih.govdrugbank.com Studies in mice have demonstrated that after oral and parenteral (subcutaneous, intraperitoneal, and intravenous) administration, peak plasma concentrations of Deprenyl hydrochloride are reached within 15 minutes. nih.gov However, oral administration is subject to a significant "first-pass" metabolism, where a substantial portion of the drug is metabolized in the liver before reaching systemic circulation. nih.gov This results in only about 25% of the parent compound becoming bioavailable after oral treatment in mice. nih.gov In contrast, subcutaneous and intraperitoneal administrations show markedly higher bioavailability at 87.1% and 78.7%, respectively. nih.gov

Following absorption, this compound and its metabolites are distributed throughout the body. Studies in rats have shown high concentrations of the compound in the stomach, kidneys, lacrimal glands, liver, and lungs shortly after oral administration. openmedicinalchemistryjournal.com The distribution pattern can be influenced by the route of administration, with parenteral routes leading to relatively higher concentrations of the inhibitor in the brain compared to other organs. poison.org This is attributed to the high lipid solubility of this compound, the high perfusion rate of the brain, and the avoidance of extensive first-pass metabolism. poison.org

Biotransformation Pathways and Metabolites

This compound undergoes extensive metabolism, primarily in the liver, through the microsomal P-450 system. nih.govdrugbank.com The biotransformation process yields several key metabolites, including L-Amphetamine, L-Methamphetamine, and Desmethylselegiline. nih.govdrugbank.comnih.gov Another identified metabolite is Deprenyl-N-oxide. poison.orgbenthamscience.com

The primary metabolic pathway for (-)-Deprenyl is N-depropargylation, which leads to the formation of (-)-Methamphetamine. nih.gov N-demethylation of (-)-Deprenyl results in the formation of Desmethylselegiline. nih.gov Subsequently, Amphetamine is produced from both of these metabolites. nih.gov Following oral administration in mice, plasma concentrations of methamphetamine have been observed to be higher than that of the parent compound within the first six hours, a finding that is reversed with parenteral administration. nih.gov

| Metabolite | Formation Pathway | Source |

|---|---|---|

| L-Methamphetamine | N-depropargylation of Deprenyl | nih.gov |

| L-Amphetamine | Metabolism of L-Methamphetamine and Desmethylselegiline | nih.gov |

| Desmethylselegiline | N-demethylation of Deprenyl | nih.gov |

| Deprenyl-N-oxide | N-oxidation of Deprenyl | poison.orgbenthamscience.com |

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of this compound is mediated by several cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified CYP2B6 and CYP2C19 as major enzymes responsible for its metabolism. researchgate.net Further research has also implicated CYP3A4 and CYP2A6 in the biotransformation of selegiline (B1681611). researchgate.netmdpi.com Specifically, correlation analyses have shown a significant role for CYP2B6 and to a lesser extent, CYP3A4 and CYP2A6, in the formation of Desmethylselegiline and Methamphetamine. researchgate.net Selegiline has also been identified as a mechanism-based inhibitor of CYP2A6. nih.govresearchgate.net

| CYP Enzyme | Role in Deprenyl Metabolism | Source |

|---|---|---|

| CYP2B6 | Major enzyme in the metabolism to Desmethylselegiline and Methamphetamine | researchgate.net |

| CYP2A6 | Plays a role in metabolism; Deprenyl is a mechanism-based inhibitor of this enzyme | researchgate.netmdpi.comnih.govresearchgate.net |

| CYP3A4 | Involved in metabolism | researchgate.netmdpi.com |

| CYP2C19 | Previously identified as a major enzyme in metabolism | researchgate.net |

Stereochemical Aspects of Metabolism

The metabolism of this compound is stereospecific, meaning the spatial arrangement of atoms in the molecule influences its breakdown. poison.orgnih.gov Studies in rats have shown that the biotransformation of both the (-)- and (+)-enantiomers of deprenyl proceeds via stereoselective dealkylation to form desmethyldeprenyl, methamphetamine, and amphetamine. nih.gov Notably, (-)-Methamphetamine is the primary metabolite of (-)-Deprenyl, while (+)-Amphetamine is the main metabolite for (+)-Deprenyl, indicating different dealkylation processes for the enantiomers. nih.gov Importantly, no racemic transformation (conversion of one enantiomer to the other) occurs during metabolism. nih.govdrugbank.compoison.org

Excretion Routes and Clearance Mechanisms in Animal Models

The metabolites of this compound are primarily excreted through the urine. nih.govdrugbank.com Following administration, L-(-)-desmethylselegiline, L-(-)-methamphetamine, and L-(-)-amphetamine are found in the urine of animal models. nih.gov In rats, after oral administration of radiolabeled selegiline, high levels of the compound were detected in the kidneys, suggesting this as a major route of excretion. openmedicinalchemistryjournal.com The elimination of this compound is relatively fast, with a half-life of less than or equal to two hours in mice after various routes of administration. nih.gov

Tissue Distribution and Accumulation Studies (Preclinical)

Preclinical studies have revealed a wide distribution of this compound and its metabolites in various tissues. In rats, following oral administration, high concentrations were observed in the stomach, kidneys, lacrimal glands, liver, and lungs. openmedicinalchemistryjournal.com The compound also distributes to the plasma, heart, and brain. nih.gov Chronic treatment of aged mice with L-deprenyl resulted in a significant reduction of MAO-B activity in the striatum, indicating accumulation and effect in this brain region. nih.gov Positron emission tomography (PET) studies have demonstrated the retention of selegiline in brain areas with high MAO-B activity, such as the striatal structures, hippocampus, thalamus, and substantia nigra. nih.govdrugbank.com

Brain Pharmacokinetics (In Vivo Animal Models)

The pharmacokinetics of this compound within the brain are of particular interest due to its mechanism of action. In rats, the recovery of MAO-B activity in the brain after inhibition by selegiline has a half-life of approximately 8 to 12 days, which is significantly longer than the 1 to 3-day recovery half-life in the liver. nih.govdrugbank.comhres.ca This indicates a prolonged effect of the drug within the central nervous system. In monkeys, the recovery of MAO-B activity can take as long as 30 days. hres.ca

The concentration of selegiline and its metabolites in the brain can be influenced by the route of administration. Parenteral administration leads to higher brain concentrations of the parent compound compared to oral administration due to the avoidance of first-pass metabolism. poison.org Following administration, both the parent compound and its metabolites, including methamphetamine and amphetamine, have been identified in the brains of animals. researchgate.net

Synthesis, Structural Modifications, and Analog Studies of Deprenyl Hydrochloride

Academic Synthetic Routes and Methodologies

The synthesis of Deprenyl (B1670267) hydrochloride and its analogs has been a subject of considerable interest in medicinal chemistry. The core structure of Deprenyl is N,α-dimethyl-N-2-propynylphenethylamine. wikipedia.orgwikipedia.org Early synthetic work was conducted at the Chinoin Pharmaceutical Company in Hungary, where researchers were investigating substituted amphetamines with potential monoamine oxidase (MAO) inhibitory activity. wikipedia.org Deprenyl was synthesized as part of a series of compounds designed to be MAO inhibitors. inhn.org

A common synthetic approach involves the N-alkylation of a precursor amine. For instance, the synthesis of radiolabeled Deprenyl analogs, such as [11C]L-deprenyl-D2 and [11C]D-deprenyl, has been achieved through a one-step N-alkylation with [11C]MeI or [11C]MeOTf using an automated platform. researchgate.net This method provides the labeled products in good radiochemical yields and high purity, making them accessible for clinical research. researchgate.net

The synthesis of paramagnetically modified Deprenyl-like nitroxides has also been reported. researchgate.net This involves starting from 5- and 6-membered 2,5-disubstituted nitrones or 4-phenyl-2,5,5-trimethyl-1H-pyrroline 1-oxide and proceeding through Grignard reactions to generate Deprenyl-like nitroxides. researchgate.net Subsequent reduction of the nitroxides followed by methylation yields the corresponding pre-nitroxides with the propargylamine (B41283) structure. researchgate.net

Structure-Activity Relationship (SAR) Studies for MAO-B Inhibition